1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1956340-44-5
VCID: VC15809370
InChI: InChI=1S/C9H11N3.ClH/c1-6-4-3-5-7-8(6)11-9(10)12(7)2;/h3-5H,1-2H3,(H2,10,11);1H
SMILES:
Molecular Formula: C9H12ClN3
Molecular Weight: 197.66 g/mol

1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride

CAS No.: 1956340-44-5

Cat. No.: VC15809370

Molecular Formula: C9H12ClN3

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride - 1956340-44-5

Specification

CAS No. 1956340-44-5
Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
IUPAC Name 1,4-dimethylbenzimidazol-2-amine;hydrochloride
Standard InChI InChI=1S/C9H11N3.ClH/c1-6-4-3-5-7-8(6)11-9(10)12(7)2;/h3-5H,1-2H3,(H2,10,11);1H
Standard InChI Key MACFEUZQXADXHP-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)N(C(=N2)N)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzimidazole scaffold—a fusion of benzene and imidazole rings—with methyl substitutions at the 1 and 4 positions and an amine group at position 2 (Figure 1). The hydrochloride salt form introduces a chloride counterion, improving aqueous solubility .

Molecular Formula: C9H11N3HCl\text{C}_9\text{H}_{11}\text{N}_3 \cdot \text{HCl}
Molecular Weight: 209.67 g/mol (calculated from C9H11N3\text{C}_9\text{H}_{11}\text{N}_3, 161.20 g/mol + HCl, 36.46 g/mol) .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityEnhanced in water (hydrochloride salt)
BasicityAmine group confers basicity (pKa ~8-10)
Thermal StabilityStable under standard conditions
Spectral DataIR: N-H stretch (~3400 cm⁻¹), aromatic C=C (~1600 cm⁻¹)

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis protocol for 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride is documented in the provided sources, analogous benzimidazole syntheses suggest plausible routes. A common method involves cyclocondensation of substituted 1,2-phenylenediamines with carboxylic acid derivatives or anhydrides .

For example, N-benzylated isatoic anhydride (3,1-benzoxazine-2,4-dione) reacts with 4,5-dimethyl-1,2-phenylenediamine in refluxing acetic acid to yield substituted benzimidazoles . Adapting this approach:

  • Methylation: Introduce methyl groups at positions 1 and 4 via alkylation of the benzimidazole precursor.

  • Amine Functionalization: Incorporate the 2-amine group through nucleophilic substitution or reductive amination.

  • Salt Formation: Treat the free base with hydrochloric acid to precipitate the hydrochloride salt .

Critical Reaction Parameters:

  • Temperature: Reflux conditions (~110°C in acetic acid) .

  • Purification: Column chromatography (hexane:ethyl acetate) or recrystallization.

CompoundTargetIC₅₀ (μM)Source
BBZ-11aHu Topo I0.89
BBZ-12bAT-rich DNA1.12
1,4-Dimethyl derivativeHypotheticalN/A

Applications in Medicinal Chemistry

Drug Development

The hydrochloride salt’s improved solubility makes it a candidate for oral formulations. Potential applications include:

  • Antimicrobial Agents: Benzimidazoles exhibit activity against bacteria and fungi by disrupting cell wall synthesis .

  • Antiproliferative Agents: Methyl substitutions may enhance binding to kinase domains in cancer cells .

Challenges and Limitations

  • Synthetic Complexity: Multi-step synthesis requiring precise control of methylation and amine functionalization .

  • Toxicity Profile: Unstudied for this compound; related benzimidazoles show dose-dependent hepatotoxicity .

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